Cas no 66935-31-7 (Ethyl 2-(2-methoxyethyl)aminoacetate)

Ethyl 2-(2-methoxyethyl)aminoacetate 化学的及び物理的性質
名前と識別子
-
- GLYCINE, N-(2-METHOXYETHYL)-, ETHYL ESTER
- N-(2-methoxyethyl) glycine ethyl ester
- 865-666-4
- N-(2-methoxyethyl)glycine ethyl ester
- ETHYL2-[(2-METHOXYETHYL)AMINO]ACETATE
- Z266448754
- ethyl 2-((2-methoxyethyl)amino)acetate
- CAFRQFYFJDTUNI-UHFFFAOYSA-N
- G26239
- ethyl [(2-methoxyethyl)amino]acetate
- ethyl 2-(2-methoxyethylamino)acetate
- ETHYL 2-[(2-METHOXYETHYL)AMINO]ACETATE
- 66935-31-7
- SCHEMBL8609835
- CS-0248799
- AKOS000253316
- EN300-41434
- Ethyl 2-(2-methoxyethyl)aminoacetate
-
- インチ: InChI=1S/C7H15NO3/c1-3-11-7(9)6-8-4-5-10-2/h8H,3-6H2,1-2H3
- InChIKey: CAFRQFYFJDTUNI-UHFFFAOYSA-N
計算された属性
- 精确分子量: 161.10519334Da
- 同位素质量: 161.10519334Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 11
- 回転可能化学結合数: 7
- 複雑さ: 106
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
- XLogP3: -0.1
Ethyl 2-(2-methoxyethyl)aminoacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-41434-1.0g |
ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 1g |
$371.0 | 2023-05-03 | |
Enamine | EN300-41434-0.5g |
ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 0.5g |
$271.0 | 2023-05-03 | |
Enamine | EN300-41434-10.0g |
ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 10g |
$1593.0 | 2023-05-03 | |
TRC | E179695-500mg |
Ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 500mg |
$ 500.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1319469-2.5g |
Ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 2.5g |
¥18295.00 | 2024-05-04 | |
Aaron | AR019V3T-100mg |
Ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 100mg |
$160.00 | 2025-02-14 | |
Aaron | AR019V3T-10g |
ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 10g |
$2216.00 | 2023-12-15 | |
1PlusChem | 1P019UVH-5g |
ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 5g |
$1391.00 | 2024-04-22 | |
Aaron | AR019V3T-50mg |
Ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 50mg |
$116.00 | 2025-02-14 | |
Aaron | AR019V3T-5g |
ethyl 2-[(2-methoxyethyl)amino]acetate |
66935-31-7 | 95% | 5g |
$1504.00 | 2023-12-15 |
Ethyl 2-(2-methoxyethyl)aminoacetate 関連文献
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
Ethyl 2-(2-methoxyethyl)aminoacetateに関する追加情報
Ethyl 2-(2-Methoxyethyl)Aminoacetate: A Comprehensive Overview
Ethyl 2-(2-methoxyethyl)aminoacetate, also known by its CAS number 66935-31-7, is a chemical compound that has garnered significant attention in recent years due to its unique properties and diverse applications. This compound is a derivative of aminoacetic acid, with an ethyl ester group and a methoxyethyl substituent. Its structure makes it highly versatile, enabling it to be used in various fields such as pharmaceuticals, agrochemicals, and specialty chemicals.
Recent studies have highlighted the potential of Ethyl 2-(2-methoxyethyl)aminoacetate in drug delivery systems. Researchers have found that this compound can act as a carrier for bioactive molecules, enhancing their solubility and bioavailability. This is particularly important in the pharmaceutical industry, where improving drug delivery efficiency is a major focus. The methoxyethyl group in the molecule contributes to its amphiphilic nature, which is crucial for forming stable emulsions and nanoparticles.
In addition to its role in drug delivery, Ethyl 2-(2-methoxyethyl)aminoacetate has shown promise in agricultural applications. It has been investigated as a potential plant growth regulator, capable of enhancing crop yields under stress conditions such as drought or salinity. Studies conducted in controlled environments have demonstrated that this compound can modulate plant hormone signaling pathways, leading to improved stress tolerance and increased biomass production.
The synthesis of Ethyl 2-(2-methoxyethyl)aminoacetate involves a multi-step process that typically includes nucleophilic substitution and esterification reactions. Recent advancements in catalytic techniques have made the synthesis more efficient and environmentally friendly. For instance, the use of enzymes as catalysts has been explored to reduce reaction times and minimize byproduct formation.
From an analytical standpoint, the characterization of Ethyl 2-(2-methoxyethyl)aminoacetate has been enhanced by modern spectroscopic techniques such as NMR and mass spectrometry. These methods provide detailed insights into the molecular structure and purity of the compound, ensuring its quality for various applications.
Looking ahead, the demand for Ethyl 2-(2-methoxyethyl)aminoacetate is expected to grow as new applications are discovered. Its compatibility with biodegradable materials makes it a candidate for sustainable chemical solutions. Furthermore, ongoing research into its biocompatibility and toxicity profiles will be crucial for expanding its use in medical applications.
In conclusion, Ethyl 2-(2-methoxyethyl)aminoacetate (CAS No: 66935-31-7) is a versatile compound with a wide range of potential uses. Its unique chemical properties and recent advancements in its synthesis and application make it an exciting area of study for scientists and industry professionals alike.
66935-31-7 (Ethyl 2-(2-methoxyethyl)aminoacetate) Related Products
- 1099048-69-7(1-(1-Phenylcyclobutanecarbonyl)piperidine-4-carboxylic acid)
- 2229240-15-5(2,2-dimethyl-1-3-(methylsulfanyl)phenylcyclopropan-1-amine)
- 2059993-68-7(6-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dione)
- 1797249-83-2(4-ethyl-N-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}benzamide)
- 2137992-89-1(3-chloro-2,2-dimethyl-N-(4-oxo-1,4lambda6-oxathian-4-ylidene)propanamide)
- 731773-14-1(2-Bromo-3-(2-methoxyphenyl)-1-propene)
- 72621-26-2(Benzaldehyde, 3-(4-bromobutoxy)-)
- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)
- 767-77-1(2,3,5-Trimethylaniline)
- 1040672-41-0(1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea)




